![molecular formula C10H15NO3 B14002394 4-[Bis(2-hydroxyethyl)amino]phenol CAS No. 2198-51-8](/img/structure/B14002394.png)
4-[Bis(2-hydroxyethyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-hydroxyethyl)amino]phenol is an organic compound with the molecular formula C10H15NO3. It is a phenolic compound substituted with a bis(2-hydroxyethyl)amino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 4-[Bis(2-hydroxyethyl)amino]phenol typically involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The process is characterized by moderate reaction conditions, high yield, and ease of industrial scalability .
Chemical Reactions Analysis
4-[Bis(2-hydroxyethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides
Scientific Research Applications
4-[Bis(2-hydroxyethyl)amino]phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]phenol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
4-[Bis(2-hydroxyethyl)amino]phenol can be compared with other similar compounds, such as:
4-[Bis(2-hydroxyethyl)amino]benzaldehyde: This compound has a similar structure but with an aldehyde group instead of a hydroxyl group.
4-[Bis(2-hydroxyethyl)amino]methylphenol: This compound has a methyl group attached to the phenol ring.
4-[Bis(2-hydroxyethyl)amino]anisole: This compound has a methoxy group attached to the phenol ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and bis(2-hydroxyethyl)amino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2198-51-8 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]phenol |
InChI |
InChI=1S/C10H15NO3/c12-7-5-11(6-8-13)9-1-3-10(14)4-2-9/h1-4,12-14H,5-8H2 |
InChI Key |
DBXKIYHVQNCBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CCO)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


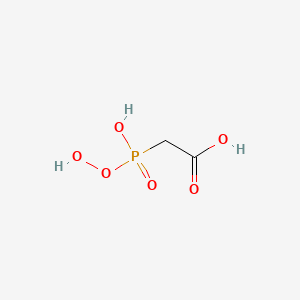

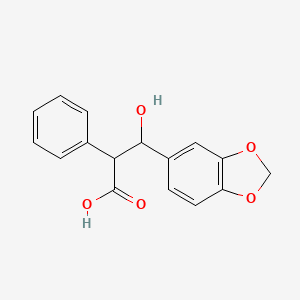


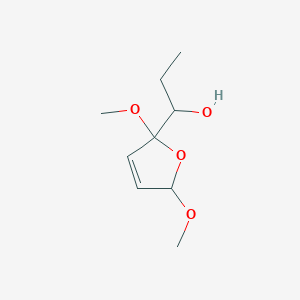
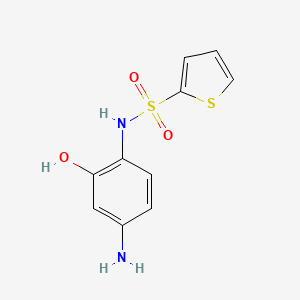
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
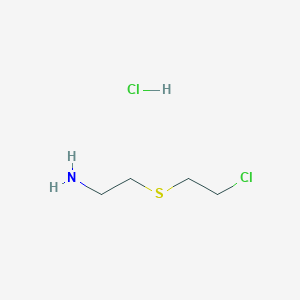
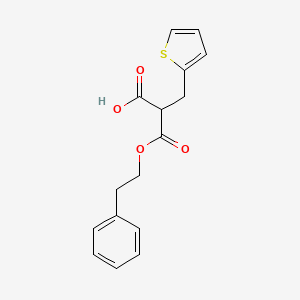
![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)
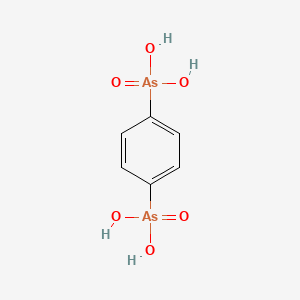
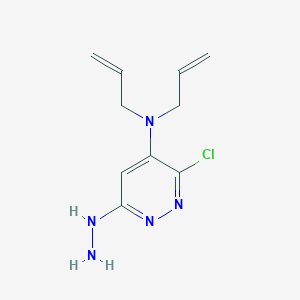
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
